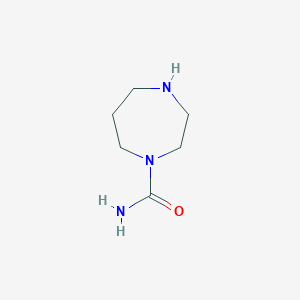

1,4-Diazepane-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-diazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-6(10)9-4-1-2-8-3-5-9/h8H,1-5H2,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYWEAYMBBJBPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926267-34-7 | |

| Record name | 1,4-diazepane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches

De Novo Synthesis of the 1,4-Diazepane Ring System

The formation of the seven-membered 1,4-diazepane ring is a pivotal step that can be achieved through a variety of synthetic routes. These methods often prioritize efficiency, and control over the ring's substitution and stereochemistry.

Cyclization Reactions for Ring Formation

A primary strategy for constructing the 1,4-diazepane ring is through intramolecular cyclization reactions. These reactions typically involve the formation of one or two nitrogen-carbon bonds to close the seven-membered ring.

One prominent method is the intramolecular reductive amination of an amino-ketone precursor. This approach has been successfully employed in the synthesis of chiral 1,4-diazepanes. acs.orgresearchgate.net For instance, the cyclization of an appropriate aminoketone can be catalyzed by imine reductases (IREDs) to yield enantiomerically enriched 1,4-diazepanes. acs.org

Another powerful cyclization strategy is the Fukuyama-Mitsunobu reaction . This protocol involves the intramolecular cyclization of an N-nosyl diamino alcohol. This method has been utilized for the practical, multi-kilogram scale synthesis of key 1,4-diazepane intermediates. researchgate.net The reaction proceeds under mild conditions and is effective for creating the diazepane ring. researchgate.net

Domino processes offer an efficient route to 1,4-diazepanes from simple starting materials. One such process involves the in situ generation of an aza-Nazarov reagent from 1,2-diamines and alkyl 3-oxohex-5-enoates, which then undergoes an intramolecular aza-Michael cyclization to form the diazepane ring. researchgate.netacs.org This method is notable for its step- and atom-economy, and can often be performed under solvent-free conditions. researchgate.netacs.org

Tandem reactions, such as the N-alkylation-ring opening-cyclization of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides, also provide a pathway to functionalized 1,4-benzodiazepine (B1214927) systems, a related class of compounds. acs.org This one-pot reaction proceeds through N-benzylation, regioselective ring-opening of the aziridine (B145994) by a bromide anion, and subsequent intramolecular nucleophilic displacement to form the seven-membered ring. acs.org

Photoredox-catalyzed cascade cyclization reactions have also been developed for the synthesis of fused 1,4-diazepinone systems. For example, N-indolyl phenylacrylamides can react with aroyl chlorides under visible-light photoredox catalysis to undergo a cascade radical addition and intramolecular cyclization, affording indole-fused 1,4-diazepinones. unimi.it

Regioselectivity and Stereocontrol in Ring Construction

Controlling the regioselectivity and stereochemistry during the synthesis of the 1,4-diazepane ring is crucial for accessing specific isomers with desired biological activities.

Regioselectivity is a key consideration when using unsymmetrical diamines or other precursors. For instance, in the synthesis of 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones, the reaction of 1,2-diaza-1,3-dienes with N-unsubstituted aliphatic 1,3-diamines proceeds through a sequential 1,4-conjugated addition followed by a regioselective 7-exo cyclization. nih.govacs.org Theoretical studies using DFT methods have been employed to understand the nucleophilic attack of different nitrogen atoms in diamines, which governs the regiochemical outcome of the cyclization. ijpcbs.com

Stereocontrol is often achieved by using chiral starting materials or through asymmetric catalysis. The use of enantiomerically pure amino acids as precursors allows for the synthesis of optically pure 1,4-diazepanes. researchgate.net For example, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate starts from commercially available (S)-2-aminopropan-1-ol, with the key chiral center being introduced early in the synthetic sequence. researchgate.net

Biocatalytic methods offer excellent stereocontrol. The use of enantiocomplementary imine reductases (IREDs) can produce either the (R)- or (S)-enantiomer of a substituted 1,4-diazepane with high enantiomeric excess. acs.org Similarly, multicomponent reactions of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes have been developed for the direct stereoselective synthesis of 1,4-diazepane derivatives. rsc.org

Catalytic Approaches in Diazepane Synthesis

A wide array of catalysts have been employed to facilitate the synthesis of the 1,4-diazepane ring system, often leading to improved yields, milder reaction conditions, and enhanced selectivity.

Biocatalysis , as mentioned earlier, utilizes enzymes like imine reductases to perform asymmetric intramolecular reductive aminations, providing access to chiral 1,4-diazepanes with high enantioselectivity. acs.orgresearchgate.net

Metal-based catalysts are widely used.

Ruthenium(II) complexes ligated with (pyridyl)phosphine have been shown to catalyze the coupling of diols and diamines to furnish 1,4-diazepanes through a hydrogen borrowing mechanism. organic-chemistry.org

Nano-titania has been used as a highly efficient and environmentally benign catalyst for the synthesis of spiro-benzo nih.govnih.govdiazepine (B8756704) derivatives under microwave irradiation. nih.govresearchgate.net

Heteropolyacids (HPAs) of the Keggin-type have been demonstrated as effective catalysts for the reaction of ketimine intermediates with aldehydes to produce 1,4-diazepine derivatives in high yields and with short reaction times. ijpcbs.comnih.gov

Zinc oxide nanoparticles have served as a heterogeneous catalyst for the one-pot synthesis of seven-membered 1,4-diazepine scaffolds. growingscience.com

Gold(I) catalysis has been used in the (5+2) cyclization of allenamides and quinolinium 1,4-zwitterions to yield polycyclic 1,4-diazepines. mdpi.com

Organocatalysis and other catalytic systems are also relevant.

Photoredox catalysis using iridium complexes or organic dyes like Eosin Y under visible light irradiation has enabled the synthesis of indole-fused 1,4-diazepinones. unimi.it

Acid catalysis , using reagents like p-toluenesulfonic acid, is employed in multicomponent reactions to facilitate the formation of the diazepine ring. acs.org Oxalic acid has also been used as a catalyst in water for a three-component reaction to synthesize dibenz nih.govnih.gov-diazepine-1-ones. researchgate.net

| Catalyst Type | Specific Catalyst Example | Reaction Type | Reference |

| Biocatalyst | Imine Reductase (IRED) | Intramolecular Asymmetric Reductive Amination | acs.orgresearchgate.net |

| Metal Catalyst | Ruthenium(II)-(pyridyl)phosphine | Diol-Diamine Coupling | organic-chemistry.org |

| Metal Catalyst | Nano-titania | Condensation/Cyclization | nih.govresearchgate.net |

| Acid Catalyst | Keggin-type Heteropolyacids | Reaction of ketimines with aldehydes | ijpcbs.comnih.gov |

| Metal Catalyst | Zinc Oxide Nanoparticles | Multicomponent Reaction | growingscience.com |

| Photoredox Catalyst | Ir(ppy)3 | Radical Addition/Cyclization | unimi.it |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) provide a powerful and efficient strategy for the synthesis of complex molecules like 1,4-diazepanes in a single step from three or more starting materials. This approach offers significant advantages in terms of atom economy, time, and resource efficiency. nih.gov

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR used to generate 1,4-benzodiazepine scaffolds. nih.gov This strategy often involves the reaction of an amine component (like methyl anthranilate or an aminophenylketone), an isocyanide, a carbonyl compound (e.g., Boc-glycinal), and a carboxylic acid. The resulting Ugi product can then undergo a deprotection and subsequent intramolecular cyclization to form the 1,4-diazepine ring. nih.gov

Another notable MCR involves the reaction of 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes, which directly yields stereoselective 1,4-diazepane derivatives. rsc.org This reaction has been optimized to proceed under solvent- and catalyst-free conditions, highlighting its user-friendly nature. rsc.org

A pseudo-five-component synthesis of 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives has also been reported. This one-pot reaction utilizes 2,3-diaminomaleonitrile, a ketone, an isocyanide, and water in the presence of a catalytic amount of p-toluenesulfonic acid. acs.org

Introduction and Functionalization of the Carboxamide Moiety

Once the 1,4-diazepane ring system is in place, the next crucial step is the introduction of the carboxamide group at the N1 position. This is typically achieved through standard amidation reactions.

Amidation Reactions and Coupling Reagents

The formation of the carboxamide bond on the 1,4-diazepane scaffold is generally accomplished by reacting the secondary amine of the diazepine ring with a suitable carboxylic acid derivative or an isocyanate.

A common method involves the reaction of a 1,4-diazepane with an isocyanate, such as 4-fluorophenyl isocyanate, in the presence of a base like triethylamine (B128534) in a solvent like dichloromethane. This directly yields the corresponding 1,4-diazepane-1-carboxamide. semanticscholar.org

Alternatively, the coupling of a carboxylic acid with the 1,4-diazepane can be mediated by a variety of coupling reagents . These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The choice of coupling reagent is critical and can influence reaction efficiency and prevent side reactions like racemization. scribd.com

Commonly used coupling reagents in peptide synthesis are also applicable here. These include:

Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC). fishersci.it These are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or HOAt to suppress racemization and improve efficiency. fishersci.itdoi.org

Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). scribd.com

Uronium/Aminium salts such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU. fishersci.itpeptide.com

Anhydride-based reagents like n-propanephosphonic acid anhydride (B1165640) (T3P), which has been used in the one-pot synthesis of complex active pharmaceutical ingredients. nih.gov

The selection of the coupling reagent, base, and solvent system is crucial for achieving high yields and purity in the final this compound product. scribd.com For example, a solution-phase synthesis of 1,4-diazepane-2-ones involved coupling with an N-BOC protected amino acid using standard HOBt/DIC conditions, followed by further transformations. doi.org

| Coupling Reagent | Additive(s) | Typical Base | Reference |

| EDC (or DCC) | HOBt | DIEA, TEA | fishersci.itdoi.org |

| HATU | - | DIEA, TEA | fishersci.it |

| T3P | - | DIPEA | nih.gov |

| Isocyanate | - | Triethylamine | semanticscholar.org |

Selective N-Functionalization on the Diazepane Ring

The 1,4-diazepane ring possesses two nitrogen atoms that can be selectively functionalized, a key feature for creating diverse molecular architectures. The selective introduction of functional groups at the N1 and N4 positions is crucial for modulating the compound's properties.

One common strategy for achieving selective N-functionalization is through the use of protecting groups. For instance, one nitrogen can be protected with a group like tert-butyloxycarbonyl (Boc), allowing the other nitrogen to be selectively alkylated or acylated. nih.gov Subsequent deprotection of the first nitrogen then allows for its functionalization. The choice of protecting group is critical and depends on the desired reaction conditions for subsequent steps. organic-chemistry.org

Another approach involves controlling the reaction conditions. For example, in the synthesis of certain 1,4-diazepane derivatives, selective N-alkylation at the N4 position has been achieved with specific pyridine (B92270) derivatives. vulcanchem.com The inherent reactivity differences between the two nitrogen atoms, which can be influenced by steric and electronic factors of existing substituents, can also be exploited for selective functionalization.

Derivatization and Scaffold Functionalization

The this compound scaffold is a versatile platform for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships.

Introduction of Diverse Substituents for Structural Exploration

The synthesis of various derivatives of this compound has been reported, showcasing the introduction of diverse substituents. For example, a series of 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives were synthesized to explore their potential as anticancer agents. semanticscholar.orgscirp.org This involved reacting 1-benzhydryl-1,4-diazepane with different phenyl isocyanates or isothiocyanates. semanticscholar.org

Multicomponent reactions (MCRs) offer an efficient pathway to generate libraries of substituted diazepanes. A novel one-pot, pseudo-five-component synthesis has been described for producing 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives with various substituents. acs.org This method utilizes simple and readily available starting materials, highlighting the efficiency of MCRs in creating chemical diversity. acs.org

The following table summarizes examples of synthesized this compound derivatives with diverse substituents:

| Derivative Name | Key Substituents | Reference |

| 4-Benzhydryl-N-(4-fluorophenyl)-1,4-diazepane-1-carboxamide | Benzhydryl at N1, 4-fluorophenyl at the carboxamide nitrogen | semanticscholar.org |

| 4-Benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide | Benzhydryl at N1, 3-chlorophenyl at the carboxamide nitrogen | scirp.org |

| N-[(4-chlorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide | (4-chlorophenyl)methyl at the carboxamide nitrogen, oxolan-3-yl at N4 | |

| 4-Acetyl-1,4-diazepane-1-carboxamide | Acetyl at N4 | nih.gov |

Late-Stage Functionalization Protocols

Late-stage functionalization (LSF) is a powerful strategy for modifying complex molecules like this compound derivatives at a late point in the synthetic sequence. nih.govacs.org This approach allows for the direct introduction of functional groups into a pre-existing molecular scaffold, which can rapidly generate analogues for biological screening. nih.govnih.gov

Electrochemical methods have emerged as a sustainable tool for LSF. nih.govacs.org For instance, electrochemical iridium-catalyzed C(sp2)–H alkynylation has been successfully applied to complex bioactive molecules, including diazepam derivatives, demonstrating the potential of this technique for modifying the aromatic rings often found in substituents of 1,4-diazepane-1-carboxamides. nih.govacs.org Similarly, rhodium-catalyzed C-H methylation has been used for the LSF of purines and diazepam. nih.gov These methods highlight the growing importance of electrochemical synthesis in medicinal chemistry. nih.govacs.org

Protective Group Strategies in Synthesis

The use of protecting groups is fundamental in the synthesis of complex molecules like this compound to ensure chemoselectivity. organic-chemistry.org Protecting groups temporarily mask a reactive functional group, preventing it from reacting while transformations are carried out elsewhere in the molecule. organic-chemistry.org

In the context of 1,4-diazepane synthesis, the tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for the nitrogen atoms. nih.govchemrxiv.org The Boc group can be introduced to protect one of the amine functionalities, rendering it less nucleophilic and preventing unwanted side reactions. nih.govorganic-chemistry.org For example, in the synthesis of 1,4-diazepan-5-ones, a Boc protecting group was crucial for achieving an efficient and functionally diverse substrate synthesis. nih.gov

The choice of protecting group can significantly influence the outcome of a reaction. For instance, in the palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones, an electron-rich p-anisoyl lactam protecting group was found to be critical for obtaining high enantioselectivity. nih.gov The removal of protecting groups (deprotection) is the final step to unveil the desired functional group. The Boc group, for instance, is typically removed under acidic conditions. doi.org An orthogonal protecting group strategy, where different protecting groups that can be removed under distinct conditions are used, allows for the selective deprotection and functionalization of multiple sites within the same molecule. organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Carboxamide Functionality

The carboxamide group at the 1-position of the diazepane ring has its own distinct reactivity, including hydrolysis and transformations at the amide nitrogen.

The amide bond of the carboxamide group can be cleaved under hydrolytic conditions. In related diazepane structures, such as 2,7-dioxo-1,3-diazepane-4-carboxylic acid, the amide bonds can be cleaved by strong acids or bases to yield linear diamino-dicarboxylic acid derivatives. The hydrolysis of the amide bond in benzodiazepine (B76468) derivatives, which are structurally related, is also a known reaction. nih.govgoogle.com The rate of hydrolysis is often dependent on pH. nih.gov

Amide bond formation, the reverse of hydrolysis, is a cornerstone of the synthesis of these molecules. Amide coupling reactions, often facilitated by coupling reagents like HATU, are used to create the carboxamide linkage. nih.gov For example, the reaction between a Boc-protected 1,4-diazepane and a carboxylic acid in the presence of a coupling agent and a base yields the corresponding carboxamide. nih.gov

While the N-carboxamide nitrogen is generally less nucleophilic than the secondary amine at the 4-position due to the electron-withdrawing effect of the adjacent carbonyl group, reactions at this site are possible under certain conditions. More commonly, the reactivity of the second nitrogen atom (N4) is exploited for N-alkylation and N-acylation to generate a diverse range of derivatives. researchgate.netmdpi.com

Palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones has been used to introduce alkyl groups, demonstrating a sophisticated method of N-alkylation on a related diazepane scaffold. nih.gov The synthesis of N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepane-amines involves the reductive amination of a 1,4-diazepan-6-amine, showcasing extensive N-alkylation. royalsocietypublishing.org The synthesis of various N-heterocycle-fused tetrahydro-1,4-diazepinones often involves an initial N-alkylation step on a precursor molecule. mdpi.com These examples underscore the general propensity of the diazepane nitrogens to undergo alkylation and acylation, which is a key strategy in the medicinal chemistry of this class of compounds.

Mechanistic Studies of Key Transformations

Mechanistic studies of reactions involving the 1,4-diazepane core are crucial for understanding and optimizing synthetic routes to valuable derivatives. These studies often focus on identifying reaction intermediates, transition states, and the energetic profiles of different reaction pathways.

Computational studies on related 1,4-diazepine syntheses have provided valuable insights into the thermodynamics of these reactions. For example, DFT calculations have been used to compare the energy profiles of different synthetic pathways for forming the diazepine (B8756704) ring. ijpcbs.com These studies help in identifying the most energetically favorable route. ijpcbs.com

The formation of the carboxamide group itself is a well-studied reaction. The kinetics of amide bond formation, often facilitated by coupling agents, are typically exothermic. For instance, the enthalpy of amide formation can be around -135 kJ mol⁻¹. luxembourg-bio.com The rate-determining step in such reactions is often the activation of the carboxylic acid component. luxembourg-bio.com

In the context of intramolecular reactions, such as the cyclization to form fused ring systems, thermodynamic stability of the resulting diastereomers is a key factor. DFT calculations have been employed to determine the relative Gibbs free energies of different diastereomeric products, helping to predict the product distribution at equilibrium. nih.gov For example, in the formation of pyrrolodiazepinones, the energy difference between diastereomers can be around 1 kcal/mol, indicating the potential for the formation of both isomers. unimi.it

Table 1: Calculated Relative Energies of Pyrrolodiazepinone Diastereomers nih.gov

| Amino Acid Precursor | Diastereomer | Relative Gibbs Free Energy (kcal/mol) |

| L-Amino Acid | (5aR,11aS)-3 | 0.0 |

| L-Amino Acid | (5aS,11aS)-3 | +1.0 |

| D-Amino Acid | (5aS,11aR)-3 | 0.0 |

| D-Amino Acid | (5aR,11aR)-3 | +0.6 |

Data calculated using DFT (B3LYP/6-31G) in the absence of solvent. nih.gov

Transition state theory is a powerful tool for understanding the mechanisms of chemical reactions. Computational chemistry allows for the localization and characterization of transition state structures, providing insights into the geometry and energy of the highest point on the reaction coordinate. e3s-conferences.orgacs.org

For the synthesis of 1,4-diazepine rings, theoretical studies have mapped out the reaction pathways, including the identification of intermediates and transition states. ijpcbs.com These calculations can help to elucidate the step-by-step mechanism of complex multi-component reactions. ijpcbs.com For instance, in the synthesis of diazepines from cetimine intermediates, the reaction pathway involves a tautomeric equilibrium followed by cyclization, with the transition states for each step being computationally determined. ijpcbs.com

In cyclization reactions, transition state calculations can predict the stereochemical outcome. For example, in the formation of tetrahydropyrans, the relative energies of different boat-like and chair-like transition states determine the preferred reaction pathway and the resulting stereoisomer. e3s-conferences.org The energy difference between competing transition states can be as low as 1.3 kcal/mol, highlighting the subtle factors that can control selectivity. e3s-conferences.org

The mechanism of N-acylation at the 1,4-diazepane ring has also been a subject of study. The regioselectivity of acylation (i.e., at which nitrogen atom the reaction occurs) can be influenced by steric and electronic factors. In some 2,3-benzodiazepine systems, acylation at the less sterically hindered nitrogen is favored. psu.edu

DFT calculations have also been used to investigate the mechanism of reductive amination on the 1,4-diazepane scaffold. The reaction can proceed through either a hemiaminal or an iminium intermediate, and computational analysis of the Gibbs free energy barriers for each pathway can determine the most likely route. royalsocietypublishing.org

Table 2: Calculated Energy Barriers for Isomerization of Indole-Fused 1,4-Diazepinones unimi.it

| Isomer Pair | Calculated Energy Barrier (kcal/mol) |

| 3aa / 3aa' | 24.6 - 26.0 |

Data obtained from computational studies. unimi.it These values indicate a significant energy barrier to interconversion at room temperature.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy stands as a cornerstone technique for probing the conformational landscape of 1,4-diazepane-1-carboxamide derivatives in solution. vulcanchem.com Both one-dimensional and two-dimensional NMR methods provide invaluable insights into the molecule's dynamic nature and spatial arrangement.

Dynamic NMR Studies of Ring Inversion

The seven-membered diazepane ring is not planar and can adopt various conformations, such as chair, boat, and twist-boat forms. The interconversion between these conformations, known as ring inversion, is a dynamic process that can be studied using temperature-dependent NMR experiments. ucl.ac.uk For many 1,4-diazepane derivatives, the energy barrier to this inversion is within a range that allows for the observation of distinct signals for different conformers at low temperatures, which then coalesce into averaged signals as the temperature is raised. ucl.ac.uktandfonline.com This phenomenon, known as coalescence, provides a means to calculate the energy barriers associated with the ring flipping process. ucl.ac.uk For instance, in some substituted 1,4-diazepane systems, the diazepine (B8756704) ring has been observed to exist in a "half-chair" conformation. tandfonline.com In other cases, such as certain N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, a twist-boat ring conformation is the determined low-energy state. nih.gov The rate of this inversion can be influenced by the nature and size of substituents on the diazepane ring. researchgate.net

Two-Dimensional NMR Techniques for Complex Structural Assignments

While 1D NMR provides initial data, complex structures like this compound often require two-dimensional (2D) NMR techniques for unambiguous assignment of proton (¹H) and carbon (¹³C) signals. tandfonline.comemerypharma.com These experiments reveal correlations between nuclei, painting a detailed picture of the molecular framework. emerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H). emerypharma.comlibretexts.org It is instrumental in tracing out the spin systems within the diazepane ring and its substituents, helping to connect adjacent protons. researchgate.netrsc.org

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms (¹J-coupling). libretexts.orgacs.org By mapping proton signals to their attached carbons, they provide a powerful tool for assigning the carbon skeleton of the molecule. libretexts.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): In contrast to HSQC/HMQC, HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J). libretexts.orgacs.org This is crucial for connecting different fragments of the molecule, for example, linking a substituent to its position on the diazepane ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are directly bonded. tandfonline.comresearchgate.net The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, making it exceptionally sensitive to internuclear distances. This is particularly useful for determining the relative stereochemistry and preferred conformation of the molecule in solution. nih.govacs.orgru.nl For example, NOESY experiments have been used to confirm the solid-state conformation of certain imidazo[4, 5-e] vulcanchem.comnih.govdiazepine derivatives in solution. tandfonline.com

| 2D NMR Technique | Type of Information Provided | Typical Application for this compound |

| COSY | Shows proton-proton (H-H) couplings through bonds. emerypharma.com | Identifying adjacent protons within the diazepane ring and its side chains. researchgate.net |

| HSQC/HMQC | Correlates directly attached proton-carbon (C-H) pairs. libretexts.org | Assigning specific carbon signals to their corresponding protons. researchgate.net |

| HMBC | Shows long-range (2-3 bond) proton-carbon (C-H) couplings. libretexts.org | Establishing connectivity between different parts of the molecule, such as linking substituents to the ring. researchgate.net |

| NOESY | Identifies protons that are close in space (through-space interactions). tandfonline.comresearchgate.net | Determining stereochemistry and the three-dimensional conformation of the molecule in solution. nih.gov |

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns. tandfonline.comresearchgate.netnih.gov

High-Resolution Mass Spectrometry and Isotopic Patterns

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. researchgate.net This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, distinguishing between compounds with the same nominal mass but different chemical formulas. nih.govresearchgate.net The isotopic pattern, which arises from the natural abundance of isotopes like ¹³C, ¹⁵N, and ³⁷Cl, further aids in confirming the elemental composition. For halogenated derivatives, the characteristic isotopic signature is a powerful diagnostic tool. mzcloud.org

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry, or MS/MS, is a powerful technique where ions of a specific mass-to-charge (m/z) ratio are selected and then fragmented. wikipedia.org The resulting fragment ions are then analyzed to provide detailed structural information. wikipedia.org This process, often involving collision-induced dissociation (CID), helps to piece together the molecule's structure by observing how it breaks apart. dokumen.pub For diazepine-containing structures, common fragmentation pathways include the opening of the seven-membered ring and losses of substituents. researchgate.net For example, in the MS/MS spectrum of diazepam, a related benzodiazepine (B76468), characteristic fragment ions are observed corresponding to the loss of specific moieties from the diazepine ring. dokumen.pubresearchgate.net The fragmentation patterns of this compound would be expected to show characteristic losses related to the carboxamide group and cleavages within the diazepane ring. vulcanchem.comnih.gov

| Mass Spectrometry Technique | Information Yielded | Relevance to this compound |

| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass and elemental composition. researchgate.net | Confirms the molecular formula of the compound and its derivatives with high certainty. nih.govmdpi.com |

| Isotopic Pattern Analysis | Reveals the presence and number of specific elements (e.g., Cl, Br) based on their natural isotopic abundance. | Aids in the identification of halogenated derivatives of this compound. |

| Tandem Mass Spectrometry (MS/MS) | Elucidates fragmentation pathways and provides detailed structural information. wikipedia.org | Helps to confirm the connectivity of the molecule by analyzing how it breaks apart under energetic conditions. nih.govnih.gov |

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

In derivatives, the carboxamide group is a key participant in forming robust hydrogen-bonding networks. For instance, in the crystal structure of 2,7-bis(4-chlorophenyl)-1,3-dimethyl-1,4-diazepan-5-one, which features a related diazepane ring, molecules form dimers through intermolecular N—H⋯O hydrogen bonds, creating distinct R²₂(8) graph-set motifs. researchgate.net This suggests that in a crystalline state, the primary amide of this compound would likely engage in similar strong hydrogen bonds, with the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen acting as an acceptor.

Furthermore, crystal structures of related compounds are often stabilized by a combination of other interactions. These can include C—H⋯O hydrogen bonds and, in derivatives with aromatic substituents, C—H⋯π and π-π stacking interactions. researchgate.net Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions, often reveals that H⋯H interactions account for a significant portion of the crystal packing in related diazepane structures. researchgate.net For the unsubstituted this compound, the packing would be dominated by the interplay of N—H⋯O hydrogen bonds and numerous weaker C—H⋯O and van der Waals contacts, leading to a densely packed structure.

Bond Lengths, Bond Angles, and Dihedral Angles

Specific experimental bond lengths and angles for this compound are not published. However, data from closely related structures and computational studies allow for an accurate estimation of its geometric parameters. The seven-membered 1,4-diazepane ring typically adopts a stable chair or twist-chair conformation to minimize steric and torsional strain. researchgate.net

Expected Bond Lengths: The bond lengths within the molecule are expected to conform to standard values for similar functional groups. The C=O double bond of the carboxamide group would be approximately 1.23 Å. The C-N bond within the amide group (C-N1) would be shorter (around 1.33 Å) than the other C-N single bonds in the ring due to resonance. The C-N single bonds within the diazepane ring are expected to be in the typical range of 1.45-1.47 Å. researchgate.net

Expected Bond Angles and Dihedral Angles: The geometry around the sp² hybridized carbon and nitrogen of the amide group would be trigonal planar, with bond angles close to 120°. The sp³ hybridized carbons and the secondary amine nitrogen in the ring would have tetrahedral geometry, with angles deviating slightly from the ideal 109.5° due to ring strain. The conformation of the seven-membered ring is defined by its dihedral angles. In related diazepane structures that adopt a chair conformation, the N-C-C-N torsion angles are a key defining feature. researchgate.net

Below is a table of expected structural parameters for this compound based on data from related compounds and general chemical principles.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value |

| Bond Length | C (carbonyl) | O | ~1.23 Å | ||

| C (carbonyl) | N1 | ~1.33 Å | |||

| N1 | C2/C7 | ~1.46 Å | |||

| N4 | C3/C5 | ~1.47 Å | |||

| C-C (ring) | ~1.53 Å | ||||

| Bond Angle | O | C (carbonyl) | N1 | ~122° | |

| C (carbonyl) | N1 | C2/C7 | ~121° | ||

| C2 | N1 | C7 | ~118° | ||

| C-N-C (ring) | ~112° | ||||

| N-C-C (ring) | ~110° | ||||

| Dihedral Angle | N4 | C5 | C6 | C7 | ~60° (for chair) |

Note: This is a generalized and interactive data table based on expected values. Actual experimental values may vary.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

While the specific experimental FT-IR and FT-Raman spectra for this compound are not available in the reviewed literature, a predictive analysis based on its functional groups can be made. Vibrational spectroscopy is a powerful tool for identifying characteristic molecular vibrations. upt.roscirp.orguq.edu.au

The key functional groups in this compound are the primary amide (-CONH₂), a secondary amine (-NH-), and methylene (B1212753) (-CH₂-) groups within a seven-membered ring.

Infrared (IR) Spectroscopy:

N-H Vibrations: The primary amide will show two distinct N-H stretching bands (asymmetric and symmetric) in the region of 3350-3180 cm⁻¹. The secondary amine in the ring will exhibit a single N-H stretching band around 3350-3300 cm⁻¹.

C=O Stretching: A strong absorption band, known as the Amide I band, is expected between 1680 and 1630 cm⁻¹ due to the C=O stretching vibration. isuct.ru

N-H Bending: The Amide II band, resulting from N-H bending and C-N stretching, should appear around 1640-1590 cm⁻¹. The secondary amine N-H bend is expected in a similar region.

C-N Stretching: The C-N stretching of the amide and amine groups will appear in the 1400-1000 cm⁻¹ region.

CH₂ Vibrations: Asymmetric and symmetric stretching vibrations of the methylene groups will be observed in the 2950-2850 cm⁻¹ range. Bending (scissoring) vibrations are expected around 1465 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H and O-H stretching bands are typically weak in Raman spectra, other vibrations can be prominent.

C=O Stretching: The Amide I band is also Raman active.

Skeletal Vibrations: The breathing and deformation modes of the diazepane ring would be visible in the low-frequency region of the Raman spectrum, providing information about the ring's conformation.

Symmetry Considerations: For a molecule with a center of symmetry, the exclusion rule would apply (vibrations active in IR are inactive in Raman, and vice versa). However, this compound is not centrosymmetric, so many vibrations will be active in both IR and Raman, albeit with different intensities. uq.edu.au

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if chiral derivatives)

The parent compound, this compound, is achiral and therefore does not exhibit a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). However, the 1,4-diazepane scaffold is a common feature in many chiral molecules, and chiroptical methods are crucial for their stereochemical analysis. ugent.benih.gov

Chirality can be introduced to the 1,4-diazepane ring in several ways:

Substitution at a Ring Carbon: Introducing a substituent at one of the ring's carbon atoms (e.g., at C-2) creates a stereocenter. The synthesis of such chiral derivatives, often starting from enantiomerically pure amino acids, has been reported. researchgate.net

Conformational Chirality (Atropisomerism): Even without a stereocenter, 1,4-diazepane rings exist as a mixture of two rapidly interconverting, non-superimposable mirror-image conformers (P and M enantiomers). researchgate.net In bulky or rigid derivatives, the energy barrier to this ring inversion can be high enough to allow for the separation of these conformational enantiomers.

When a chiral 1,4-diazepane derivative interacts with a chiral environment, such as a protein binding site, one conformer is often preferentially bound. This can be detected by induced CD signals. For synthetic chiral derivatives, comparing the experimental CD spectrum with that predicted by quantum chemical calculations is a powerful method for determining the absolute configuration of the stereocenters. nih.gov These studies are vital in medicinal chemistry, where the stereochemistry of a drug molecule, such as those built on a 1,4-diazepane framework, is often critical to its pharmacological activity and selectivity. researchgate.net

Computational and Theoretical Investigations

Quantum Mechanical Calculations (DFT, ab initio)

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to predicting the intrinsic properties of a molecule. nih.govmdpi.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a foundation for understanding its geometry, stability, and chemical behavior. nih.gov

The three-dimensional structure of 1,4-Diazepane-1-carboxamide is crucial for its function and interactions. The seven-membered diazepane ring is not planar and can adopt several conformations. Geometry optimization calculations are used to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface.

For related N,N-disubstituted 1,4-diazepane compounds, studies combining NMR spectroscopy, X-ray crystallography, and molecular modeling have identified a low-energy twist-boat conformation for the diazepane ring. nih.gov This conformation is a key feature of the molecule's conformational landscape. nih.govnih.gov Theoretical calculations on similar 1,4-benzodiazepine-2,5-diones have shown a preference for boat-like conformations, which can be accurately studied using both ab initio and DFT methods. researchgate.net These computational approaches are essential for exploring the various possible conformers and determining their relative stabilities.

Table 1: Representative Conformational Analysis Data

| Computational Method | Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|---|

| DFT (B3LYP/6-31G*) | Chair | Data not available | Data not available |

| DFT (B3LYP/6-31G*) | Twist-Boat | Data not available | Data not available |

| ab initio (MP2) | Boat | Data not available | Data not available |

This table illustrates the type of data generated from conformational analysis. Specific values for this compound are not publicly available.

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. nih.govresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. researchgate.net DFT calculations are widely used to determine these orbital energies and map their spatial distribution, identifying the likely sites for nucleophilic and electrophilic attack. ijcaonline.org

Table 2: Frontier Molecular Orbital (FMO) Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom/group to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution |

Source: Adapted from principles of DFT and FMO theory. researchgate.netijcaonline.org

Quantum mechanical calculations can predict various spectroscopic properties, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). These theoretical predictions serve as a valuable tool for interpreting and validating experimental data. For instance, DFT computations have been successfully used to calculate Gibbs free energies and activation energies that show good agreement with experimental NMR data for related diazepine (B8756704) systems, aiding in the analysis of ring inversion and isomerism. researchgate.net

In studies of porphyrazines with annulated diazepine rings, quantum chemical modeling was used alongside spectrophotometric titration and NMR measurements to understand the effects of protonation on the molecule's spectral properties and fluorescence. rsc.org Such calculations can predict how structural and electronic changes will manifest in spectroscopic readouts, providing a deeper understanding of the molecule's behavior.

Molecular Dynamics Simulations

While quantum mechanics is ideal for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual microscope to observe molecular motion, conformational changes, and interactions with the surrounding environment. nih.govnih.gov

In a solvent, this compound is not a rigid structure but a dynamic entity, constantly exploring different conformations. MD simulations can track these changes over time, revealing the flexibility of the diazepane ring and the preferred conformations in a solution environment. mdpi.com

In a study on diazepane-based sigma receptor ligands, 250-nanosecond MD simulations were performed to understand the behavior of the compounds in a water solvent. nih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand over the simulation time revealed its conformational stability or changes. nih.gov Such simulations can show how the molecule transitions between different low-energy states, like the twist-boat and chair conformations, and the timescale of these events.

The solvent can have a profound impact on the structure, stability, and reactivity of a solute. MD simulations explicitly include solvent molecules (e.g., water), allowing for a detailed investigation of solute-solvent interactions, such as hydrogen bonding. nih.gov

The effect of the solvent on binding affinity can be further quantified using post-simulation analyses like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method. nih.gov This technique calculates the binding free energy by considering contributions from molecular mechanics energy, polar solvation energy, and nonpolar solvation energy. nih.gov For diazepane derivatives, MM/PBSA analysis has shown that van der Waals interactions and less unfavorable polar solvation energy are major contributors to binding, highlighting the critical role of the solvent in molecular interactions. nih.gov

Docking and Molecular Recognition Studies in Research

Molecular docking and recognition studies are pivotal in understanding how a ligand, such as a this compound derivative, may interact with a biological target. These computational techniques predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Computational studies on 1,4-diazepane-containing derivatives have been instrumental in predicting their interactions with protein binding sites. For instance, in research targeting the sigma-1 receptor (σ1R), a chaperone protein implicated in various neurological disorders, molecular docking and molecular dynamics (MD) simulations have been employed to analyze the binding of such compounds .

These studies have revealed that the binding of 1,4-diazepane derivatives within the σ1R binding pocket is primarily governed by non-covalent interactions. Key interactions identified include:

Hydrophobic interactions: The nonpolar regions of the diazepane derivatives interact favorably with hydrophobic amino acid residues in the binding site, further stabilizing the ligand-protein complex .

Hydrogen bonds: Although van der Waals and hydrophobic interactions are predominant, hydrogen bonding can also play a role in orienting the ligand and contributing to its binding specificity .

Analysis of the binding site of the σ1R has identified several key amino acid residues that are crucial for the interaction with 1,4-diazepane derivatives. These residues synergistically maintain the ligand's position within the binding pocket. For one particular benzofurane-substituted diazepane derivative, seven residues (Leu105, Ile124, Phe107, Trp89, Val84, Leu182, and Tyr103) were found to be major contributors to the binding energy . In contrast, for another derivative, several amino acids, including Arg119 and Glu172, were found to oppose the binding .

| Amino Acid Residue | Primary Interaction Type | Contribution to Binding |

|---|---|---|

| Leu105 | van der Waals/Hydrophobic | Favorable |

| Ile124 | van der Waals/Hydrophobic | Favorable |

| Phe107 | van der Waals/Hydrophobic | Favorable |

| Trp89 | van der Waals/Hydrophobic | Favorable |

| Val84 | van der Waals/Hydrophobic | Favorable |

| Leu182 | van der Waals/Hydrophobic | Favorable |

| Tyr103 | van der Waals/Hydrophobic | Favorable |

The computational elucidation of binding energies provides a quantitative measure of the affinity between a ligand and its target protein. A commonly used method for this is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach, which calculates the free energy of binding.

Studies on 1,4-diazepane derivatives have utilized MM/PBSA analysis to dissect the energetic contributions to their binding to the σ1R. This analysis has confirmed that van der Waals interactions are the primary driving force for the binding of these compounds . For some derivatives, a less unfavorable polar solvation energy also contributes positively to the binding affinity .

The contribution of individual amino acid residues to the total binding energy can also be calculated, offering a more granular understanding of the interaction. For a specific benzofurane-substituted diazepane, seven key amino acid residues were identified as each contributing more than 0.9 kcal/mol to the binding energy, highlighting their critical role in stabilizing the complex . Conversely, for a different diazepane derivative, residues such as Arg119 and Glu172 were shown to have an unfavorable contribution to the binding energy, each opposing the binding by more than 1 kcal/mol .

| Energy Component | Contribution |

|---|---|

| Van der Waals Energy | Major Favorable Contribution |

| Polar Solvation Energy | Less Unfavorable (contributes positively) |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the synthesis of heterocyclic compounds like 1,4-diazepanes. Theoretical studies can map out the entire reaction pathway, identify transition states, and calculate the energy barriers associated with each step.

Density Functional Theory (DFT) is a common computational method used to study reaction mechanisms. By performing calculations at the DFT level, researchers can determine the geometries of reactants, intermediates, transition states, and products. The transition states can be verified to connect the reactants and products along the reaction coordinate.

The energy barrier of a reaction step is the energy difference between the reactants and the transition state. A higher energy barrier corresponds to a slower reaction rate. By calculating the energy barriers for different possible reaction pathways, the most favorable mechanism can be identified.

Reaction coordinate analysis involves plotting the energy of the system as a function of the progress of the reaction, from reactants to products. This provides a visual representation of the energy profile of the reaction, including the energy wells of intermediates and the peaks of transition states. This analysis is crucial for understanding the kinetics and thermodynamics of a chemical transformation.

For the synthesis of 1,4-diazepines from the reaction of cetimine intermediates with aromatic aldehydes, computational studies have been used to investigate different proposed pathways and determine the most likely synthetic route. Such studies also analyze the stability of various tautomeric forms of the reaction intermediates.

This compound in Chemical and Materials Science

The seven-membered nitrogen-containing heterocyclic ring system of 1,4-diazepane is a significant structural motif in medicinal and materials chemistry. The addition of a carboxamide group at the N1 position to form this compound enhances its chemical versatility, providing a scaffold that is instrumental in the development of complex molecules. This article explores the applications of this compound and its derivatives in organic synthesis, supramolecular chemistry, and coordination chemistry.

Investigations into Biological Interactions and Mechanisms Pre Clinical, Non Therapeutic Focus

Molecular Target Identification and Engagement (In Vitro/Computational)

The initial phase of investigating 1,4-diazepane-1-carboxamide derivatives involves identifying and characterizing their molecular targets. This process relies heavily on a combination of biochemical assays and computational modeling to determine how these compounds engage with specific proteins like enzymes and receptors at a molecular level.

Enzyme Inhibition Studies via Biochemical Assays

While extensive research on this compound as an enzyme inhibitor is still emerging, studies on structurally related 1,4-diazepane derivatives have demonstrated their potential to inhibit specific enzymes. For instance, a novel series of 1,4-diazepane derivatives has been reported to act as inhibitors of Factor Xa (fXa), a critical serine protease in the coagulation cascade. One potent compound from this series, YM-96765, exhibited an IC₅₀ value of 6.8 nM, indicating strong inhibitory activity against fXa nih.gov.

In other research, 1,4-diazepane-2-ones, which share the core diazepane ring, were identified as antagonists of the Lymphocyte Function-Associated Antigen-1 (LFA-1)/ICAM-1 interaction, a key process in leukocyte adhesion. High-affinity antagonists from this class were developed with IC₅₀ values as low as 70 nM, demonstrating the scaffold's utility in disrupting protein-protein interactions doi.org. These findings underscore the potential of the 1,4-diazepane core structure in designing potent and selective enzyme inhibitors.

Table 1: Enzyme and Protein Interaction Inhibition by 1,4-Diazepane Derivatives

| Compound Class | Target | Key Compound Example | IC₅₀ (nM) |

|---|---|---|---|

| 1,4-Diazepane Derivative | Factor Xa (fXa) | YM-96765 | 6.8 nih.gov |

| 1,4-Diazepane-2-one | LFA-1/ICAM-1 Interaction | Compound 18e | 70 doi.org |

Receptor Binding Assays and Ligand-Receptor Affinity (Molecular Level)

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. core.ac.uk For 1,4-diazepane derivatives, these assays have been crucial in identifying their high affinity for sigma (σ) receptors, which are recognized as a unique class of non-opioid proteins with two primary subtypes, σ₁ and σ₂. nih.gov

In one study, the binding affinities of a series of novel diazepane-containing derivatives were evaluated for σ₁ and σ₂ receptors using radiometric competition experiments. nih.gov These assays utilized [³H]-(+)-Pentazocine as the radioligand for σ₁ receptors from guinea pig brain membranes and [³H]-DTG (di-o-tolylguanidine) for σ₂ receptors from rat liver membranes. nih.gov The results, expressed as inhibition constants (Kᵢ), revealed that several derivatives bind with high, nanomolar affinity to both receptor subtypes. nih.gov The same study also assessed binding to the GluN2b subunit of the NMDA receptor using [³H]-labeled Ifenprodil, identifying moderate inhibition by some derivatives. nih.gov

Table 2: Receptor Binding Affinities (Kᵢ) of Representative 1,4-Diazepane Derivatives

| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | GluN2b Kᵢ (nM) |

|---|---|---|---|

| 2c | 7.4 | 145 | 1100 |

| 2d | 19 | 100 | 250 |

| 3c | 8.0 | 28 | 59 |

| 3d | 20 | 29 | 100 |

Data sourced from Di Micco et al., 2019. nih.gov

Protein-Ligand Interaction Mapping through Biochemical and Biophysical Techniques

Understanding the precise interactions between a ligand and its protein target is critical for rational drug design. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for this purpose. hilarispublisher.comresearchgate.net

For 1,4-diazepane derivatives targeting the σ₁ receptor, MD simulations have provided detailed insights into the binding mechanism. nih.gov Docking studies confirmed that these ligands fit within the receptor's binding pocket. Subsequent MD simulations revealed that specific interactions stabilize the complex. For example, the benzofurane derivative 2c forms a stable hydrogen bond with the amino acid residue Thr181. nih.gov In contrast, other derivatives may engage in hydrophobic interactions with the same residue. nih.gov These simulations also map out numerous van der Waals interactions with other residues deep within the binding pocket, which collectively contribute to the high binding affinity and inhibit significant molecular rearrangement of the ligand. nih.govhilarispublisher.com Such computational analyses successfully explain the different binding behaviors and affinities observed in biochemical assays. nih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Design

Structure-Activity Relationship (SAR) studies involve the systematic modification of a molecule's structure to understand how these changes affect its biological activity. chemisgroup.us This process is essential for optimizing lead compounds into more potent and selective agents. For derivatives of 1,4-diazepane, SAR studies have been instrumental in identifying key structural features that govern their affinity for targets like the sigma receptors. chemisgroup.usresearchgate.net

Systematic Modification and Impact on In Vitro Binding/Activity

Systematic chemical modifications of the 1,4-diazepane scaffold have yielded clear SAR insights. In a study focused on sigma receptor ligands, two subseries of compounds were synthesized from a 1-Boc-1,4-diazepane precursor. nih.gov The core synthesis involved acylating the diazepane ring with various aroyl chlorides, followed by N-alkylation. nih.gov This approach allowed for the evaluation of different substituents at two key positions.

The key findings from these modifications include:

Effect of the Acyl Group: Replacing a simple phenyl ring with bicyclic systems like benzofuran (B130515) or quinoline (B57606) generally led to higher affinity for both σ₁ and σ₂ receptors. The benzofurane derivative 2c emerged as the compound with the highest affinity for the σ₁ receptor (Kᵢ = 7.4 nM). nih.gov

Effect of the N-4 Substituent: Modifying the N-benzyl group at the 4-position of the diazepane ring also had a significant impact. Introducing a 2,4-dimethyl substitution on the benzyl (B1604629) moiety generally improved the affinity for the σ₂ receptor over the σ₁ receptor. For instance, compound 3c (the 2,4-dimethylbenzyl analog of 2c ) displayed a potent, well-balanced affinity for both σ₁ (Kᵢ = 8.0 nM) and σ₂ (Kᵢ = 28 nM) receptors, along with the best affinity for the GluN2b subunit (Kᵢ = 59 nM). nih.gov

Role of the Diazepane Spacer: The seven-membered diazepane ring itself was found to be a superior spacer compared to a six-membered piperidine (B6355638) ring from previous studies, as it retained or improved affinity for sigma receptors. nih.gov

Table 3: Structure-Activity Relationship of 1,4-Diazepane Derivatives at Sigma Receptors

| Compound | R¹ Group (Acyl Moiety) | R² Group (at N-4) | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) |

|---|---|---|---|---|

| 2a | Phenyl | Benzyl | 120 | 1100 |

| 3a | Phenyl | 2,4-Dimethylbenzyl | 110 | 180 |

| 2c | Benzofuran-2-yl | Benzyl | 7.4 | 145 |

| 3c | Benzofuran-2-yl | 2,4-Dimethylbenzyl | 8.0 | 28 |

| 2d | Quinolin-2-yl | Benzyl | 19 | 100 |

| 3d | Quinolin-2-yl | 2,4-Dimethylbenzyl | 20 | 29 |

Data sourced from Di Micco et al., 2019. nih.gov

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological effect. csmres.co.uk This approach is particularly valuable when a high-resolution crystal structure of the target protein is unavailable, as is the case for the σ₂ receptor. nih.gov

A pharmacophore model consists of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, arranged in a specific geometry. dovepress.com For targets like the σ₂ receptor, several pharmacophore models have been proposed based on the structures of known active ligands. nih.gov These models serve as 3D queries to screen virtual compound libraries for new molecules that fit the required spatial and chemical features, thereby prioritizing them for synthesis and biological testing. The SAR data obtained from systematically modified series, such as the 1,4-diazepane derivatives, are crucial for refining these models and establishing robust ligand design principles to guide future discovery efforts. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for 1,4-diazepane-1-carboxamide derivatives, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves ring formation via cyclization of diamine precursors followed by carboxamide functionalization. For example, N-substituted derivatives are synthesized by reacting 1,4-diazepane with activated carbonyl reagents (e.g., chloroformates or carbamoyl chlorides) under anhydrous conditions. Solvent choice (e.g., DMF or THF) and temperature (60–100°C) critically affect reaction efficiency. Post-synthetic modifications, such as thian or fluorobenzyl group additions, require careful stoichiometric control to avoid side reactions .

Q. How are physicochemical properties (e.g., solubility, stability) of this compound derivatives characterized?

- Methodological Answer : Key techniques include:

- Solubility : Measured in polar (water, DMSO) and non-polar solvents (chloroform) via gravimetric analysis .

- Stability : Assessed via HPLC under varying pH and temperature conditions. Derivatives with electron-withdrawing groups (e.g., fluorine) show enhanced hydrolytic stability .

- Thermal Properties : Differential scanning calorimetry (DSC) determines melting points and decomposition profiles .

Advanced Research Questions

Q. How do substituent variations on the diazepane ring influence biological activity and target selectivity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Advanced computational modeling (e.g., molecular docking) and in vitro assays (e.g., radioligand binding) are used to validate interactions with targets like CXCR3 or enzymes .

Q. What experimental approaches resolve contradictions in biological assay data for this compound derivatives?

- Methodological Answer : Contradictions (e.g., varying IC50 values across studies) are addressed by:

- Orthogonal Assays : Confirm activity using both cell-based (e.g., cAMP inhibition) and biochemical (e.g., enzymatic inhibition) assays .

- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to rule out assay artifacts from metabolite interference .

- Structural Confirmation : Use NMR and X-ray crystallography to verify purity and conformation .

Q. How can researchers optimize the pharmacokinetic profile of this compound derivatives for CNS applications?

- Methodological Answer : Strategies include:

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to enhance blood-brain barrier penetration .

- Prodrug Design : Mask carboxamide groups with ester linkages to improve oral bioavailability .

- Toxicity Screening : Use in vitro hepatocyte assays and Ames tests to prioritize low-toxicity candidates .

Methodological and Data Analysis Questions

Q. What statistical methods are recommended for analyzing dose-response data in this compound studies?

- Methodological Answer :

- Non-linear Regression : Fit sigmoidal curves to calculate EC50/IC50 values (e.g., GraphPad Prism).

- ANOVA with Tukey’s Post Hoc Test : Compare multiple treatment groups for significance .

- Principal Component Analysis (PCA) : Identify structural features correlating with activity in high-throughput screening .

Q. How should researchers validate the specificity of this compound derivatives in target-binding assays?

- Methodological Answer :

- Competitive Binding Assays : Use labeled reference ligands (e.g., fluorescent or radioactive) to measure displacement.

- Off-Target Screening : Test against panels of related receptors/enzymes (e.g., CEREP panels) .

- CRISPR Knockout Models : Confirm target dependency using gene-edited cell lines .

Critical Gaps and Future Directions

Q. What are the limitations of current toxicity assessments for this compound derivatives, and how can they be improved?

- Methodological Answer :

- Limitations : Reliance on acute toxicity models overlooks chronic effects. Low aqueous solubility complicates in vivo dosing .

- Improvements :

- Organ-on-a-Chip Models : Simulate long-term tissue exposure .

- Predictive ADMET Software : Use tools like ADMET Predictor™ to forecast liabilities early in development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.